1-(4-Methylpiperazin-1-yl)-3-(pyrrolidin-2-yl)propan-1-one
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Overview
Description
MPHP , belongs to the class of substituted cathinones. These compounds are structurally related to amphetamines and are often associated with psychoactive effects. MPHP features a piperazine ring and a pyrrolidine ring, connected by a propanone linker. Its chemical formula is C₁₃H₂₀N₂O.
Preparation Methods
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While MPHP is not widely produced industrially, it can be synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
MPHP undergoes various chemical reactions:
Oxidation: MPHP can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of MPHP can yield secondary amines or alcohols.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
MPHP has been studied in various fields:
Neurochemistry: Researchers investigate its effects on neurotransmitter systems, especially dopamine and serotonin.
Pharmacology: MPHP’s psychostimulant properties are of interest.
Forensic Toxicology: Detection and analysis in biological samples.
Designer Drug Market: MPHP has appeared in illicit drug formulations.
Mechanism of Action
- MPHP likely acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased synaptic levels of these neurotransmitters.
- It may also interact with serotonin receptors.
- The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- MPHP shares structural similarities with other substituted cathinones, such as α-PVP (alpha-pyrrolidinopentiophenone) and MDPV (methylenedioxypyrovalerone).
- Its uniqueness lies in the specific combination of the piperazine and pyrrolidine rings.
Remember that MPHP’s psychoactive effects and potential risks make it a subject of regulatory concern. Always prioritize safety and adhere to legal guidelines when researching or handling such compounds
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)5-4-11-3-2-6-13-11/h11,13H,2-10H2,1H3 |
InChI Key |
KJARMSMFZXIAOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN2 |
Origin of Product |
United States |
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